1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-
Description
Significance of Substituted Pyrroles in Contemporary Chemical Research
Substituted pyrroles are a class of organic compounds that have demonstrated immense importance across various domains of chemical research, from fundamental organic synthesis to the design of advanced functional materials and pharmaceuticals. uctm.eduresearchgate.net
The pyrrole (B145914) ring is a five-membered aromatic heterocycle containing a nitrogen atom. wikipedia.org Its aromaticity, arising from the delocalization of the nitrogen lone pair into the cyclic π-system, dictates its unique reactivity. wikipedia.org Substituted pyrroles are fundamental building blocks in heterocyclic chemistry, and their synthesis and reactivity have been the subject of extensive study. uctm.edu Classic named reactions such as the Paal-Knorr, Knorr, and Hantzsch syntheses provide foundational routes to access a variety of substituted pyrrole cores. pharmaguideline.comwikipedia.orgthieme-connect.com
The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine and is a versatile method for preparing a wide range of substituted pyrroles. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The Knorr pyrrole synthesis, on the other hand, utilizes the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group. wikipedia.orgthermofisher.com The Hantzsch pyrrole synthesis offers another route through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com These methods, along with more modern synthetic strategies, form the bedrock of pyrrole chemistry.
The electronic nature of the pyrrole ring can be finely tuned by the introduction of various substituents. Electron-donating groups tend to increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. uctm.edu This ability to modulate the electronic properties of the pyrrole core is a key reason for its widespread use in the design of functional molecules.
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. researchgate.netmdpi.com Pyrrole derivatives have been shown to exhibit antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others. researchgate.netnih.gov The ability to introduce a diverse array of substituents onto the pyrrole ring allows for the systematic exploration of structure-activity relationships and the optimization of therapeutic efficacy.
Beyond pharmaceuticals, substituted pyrroles play a crucial role in the development of advanced materials. The inherent conductivity of polypyrrole, a polymer derived from the pyrrole monomer, has led to its use in electronic devices, sensors, and corrosion inhibitors. uctm.edu The photophysical properties of certain pyrrole-based dyes, such as BODIPY dyes, have made them valuable tools in bioimaging and as components in light-harvesting systems. nih.gov The design and synthesis of highly functionalized pyrroles are therefore of paramount importance for the continued advancement of these fields. epa.gov
Positional Contextualization of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- within the Broader Pyrrole Chemistry Landscape
The compound 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is a tri-substituted pyrrole with distinct functional groups at specific positions on the heterocyclic ring. An analysis of its structure provides insight into its potential reactivity and properties within the broader landscape of pyrrole chemistry.
The substituents on the pyrrole ring are a hydroxymethyl group at the 2-position, a phenyl group at the 3-position, and a methyl group at the 4-position. The presence and positioning of these groups are expected to significantly influence the molecule's electronic and steric characteristics.
2-Methanol Group: The hydroxymethyl group at the 2-position is an electron-withdrawing group due to the electronegativity of the oxygen atom. This group can also participate in hydrogen bonding, which can influence the molecule's solubility and intermolecular interactions. The presence of a functional group at the 2-position, which is generally the most reactive site for electrophilic substitution in unsubstituted pyrrole, will direct further reactions to other available positions. wikipedia.org
3-Phenyl Group: The phenyl group at the 3-position is a bulky substituent that will exert significant steric hindrance, potentially influencing the approach of reagents to the adjacent positions. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the electronic demands of the transition state.
4-Methyl Group: The methyl group at the 4-position is an electron-donating group, which will increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. wikipedia.org
Below is an interactive data table summarizing the key structural features of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-.
| Feature | Description |
| Parent Heterocycle | 1H-Pyrrole |
| Substituent at C2 | -CH₂OH (Methanol) |
| Substituent at C3 | -C₆H₅ (Phenyl) |
| Substituent at C4 | -CH₃ (Methyl) |
| Substitution Pattern | 2,3,4-trisubstituted |
Principal Research Trajectories and Emerging Challenges Pertaining to 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-
Given the lack of specific research on 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, the principal research trajectories and emerging challenges can be extrapolated from the broader field of substituted pyrrole chemistry.
Principal Research Trajectories:
Development of Novel Synthetic Methodologies: A major focus in pyrrole chemistry is the development of more efficient, regioselective, and environmentally benign synthetic methods for the preparation of polysubstituted pyrroles. nih.govlucp.net This includes the use of novel catalysts, multicomponent reactions, and flow chemistry techniques to access complex pyrrole structures with high precision. lsu.edu
Exploration of New Biological Activities: The search for new therapeutic agents continues to drive research into the synthesis and biological evaluation of novel substituted pyrroles. High-throughput screening and computational modeling are increasingly being used to identify promising lead compounds for a variety of diseases. nih.gov
Design of Advanced Functional Materials: The unique electronic and photophysical properties of pyrroles are being harnessed to create new materials for applications in electronics, photonics, and sensing. Research is focused on the synthesis of pyrrole-based polymers and dyes with tailored properties. nih.gov
Emerging Challenges:
Regiocontrol in Polysubstituted Pyrrole Synthesis: Achieving precise control over the substitution pattern in highly functionalized pyrroles remains a significant synthetic challenge. epa.gov The development of synthetic methods that allow for the selective introduction of multiple, different substituents at specific positions on the pyrrole ring is an area of active research.
Functionalization of the Pyrrole Ring: While numerous methods exist for the synthesis of the pyrrole core, the selective functionalization of pre-existing pyrrole rings can be challenging due to the high reactivity of the ring and the potential for polymerization under acidic conditions. uctm.eduwikipedia.org
Green Synthesis of Pyrroles: There is a growing demand for the development of more sustainable and environmentally friendly methods for the synthesis of pyrroles, reducing the reliance on hazardous reagents and solvents. lucp.net
The compound 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, with its specific and complex substitution pattern, serves as a representative example of the types of molecules that are of interest in these research areas. The development of a robust synthesis for this compound and the exploration of its potential applications would be a valuable contribution to the field of pyrrole chemistry.
Structure
3D Structure
Properties
CAS No. |
188716-78-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H13NO/c1-9-7-13-11(8-14)12(9)10-5-3-2-4-6-10/h2-7,13-14H,8H2,1H3 |
InChI Key |
XZHYTNYABPYEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Computational and Theoretical Investigations of 1h Pyrrole 2 Methanol, 4 Methyl 3 Phenyl
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and would be the standard method for a computational analysis of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-.
Geometry Optimization and Equilibrium Molecular Structure Prediction
A DFT-based geometry optimization would calculate the lowest energy arrangement of the atoms in the molecule. This process would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, the optimization would likely reveal a non-planar structure due to the rotational freedom of the phenyl and methanol (B129727) substituents relative to the pyrrole (B145914) ring. The precise orientation of these groups would be determined by minimizing steric hindrance and optimizing electronic interactions.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, offering insights that complement experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.net
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are crucial for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) are used, typically with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G**), to compute the ¹H and ¹³C chemical shifts. researchgate.net For 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, calculations would predict distinct signals for the pyrrole N-H proton, the hydroxyl (OH) proton, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the aromatic protons on the pyrrole and phenyl rings. researchgate.netresearchgate.net By comparing calculated shifts with experimental data for related compounds, assignments can be made with high confidence.
Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)
The following table represents typical predicted values for a molecule with the structure of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- in a solvent like DMSO-d₆, based on computational models.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole N-H | 10.5 - 11.5 | - |
| Phenyl-H (ortho) | 7.2 - 7.4 | 127.0 - 128.0 |
| Phenyl-H (meta) | 7.3 - 7.5 | 128.5 - 129.5 |
| Phenyl-H (para) | 7.1 - 7.3 | 126.0 - 127.0 |
| Pyrrole C5-H | 6.5 - 6.8 | 115.0 - 120.0 |
| Methanol CH₂ | 4.3 - 4.6 | 55.0 - 60.0 |
| Methanol O-H | 4.8 - 5.2 | - |
| Methyl CH₃ | 1.9 - 2.2 | 10.0 - 15.0 |
| Pyrrole C2 | - | 130.0 - 135.0 |
| Pyrrole C3 | - | 120.0 - 125.0 |
| Pyrrole C4 | - | 118.0 - 123.0 |
| Phenyl C (ipso) | - | 135.0 - 140.0 |
IR Frequencies: Theoretical infrared (IR) spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For the target molecule, key predicted vibrational modes would include the N-H stretching frequency of the pyrrole ring (typically around 3400-3500 cm⁻¹), the O-H stretch of the methanol group, C-H stretching from the aromatic rings and alkyl groups, and C=C stretching from the aromatic systems. researchgate.net
Application of Ab Initio and Semiempirical Methods in Pyrrole System Analysis
The analysis of pyrrole systems heavily relies on a range of computational methods, broadly categorized as ab initio and semi-empirical.
Ab initio methods , Latin for "from the beginning," use first principles of quantum mechanics without relying on experimental parameters. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide highly accurate results for molecular structures, energies, and properties. researchgate.net For a molecule like 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, high-level ab initio calculations could be used to obtain a precise geometry, study the deformation of the pyrrole ring due to its substituents, and calculate accurate interaction energies. nih.govnih.gov However, these methods are computationally expensive and are often limited to smaller systems. libretexts.org
Semi-empirical methods , such as AM1, PM3, and DFTB, are faster alternatives that use parameters derived from experimental data to simplify the complex equations of quantum mechanics. rsc.org While less accurate than ab initio methods, they are invaluable for studying large molecules and for performing molecular dynamics simulations. libretexts.org In the context of pyrrole system analysis, semi-empirical methods can be used for initial conformational searches to identify low-energy structures before applying more rigorous ab initio or DFT calculations.
Theoretical Exploration of Reaction Mechanisms and Tautomeric Equilibria
Computational chemistry is a fundamental tool for investigating the pathways of chemical reactions and the stability of different isomers, such as tautomers. nih.govsmu.edu
Reaction Mechanisms: For substituted pyrroles, a key area of study is electrophilic aromatic substitution. Theoretical calculations can map the potential energy surface for such a reaction. This involves locating the transition state structure and calculating the activation energy, providing insights into reaction rates and regioselectivity. rsc.org For 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, computational studies could predict whether an incoming electrophile would preferentially attack the C5 position of the pyrrole ring, which is typically the most reactive site. researchgate.net
Tautomeric Equilibria: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. wiley-vch.de While 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is expected to exist predominantly in its stated form, related pyrrole systems, such as those with keto-enol possibilities, are known to exhibit tautomerism. rsc.orgmdpi.com Computational methods can accurately predict the relative energies and, therefore, the equilibrium populations of different tautomers. nih.gov By calculating the Gibbs free energy of each tautomer, researchers can determine the most stable form under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net
Computational Studies on Hydrogen Bonding and Intermolecular Complex Formation
The N-H group of the pyrrole ring and the O-H group of the methanol substituent in 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- make it an excellent candidate for forming hydrogen bonds. Computational studies are essential for understanding these non-covalent interactions. nih.gov
DFT calculations can be used to model both intramolecular hydrogen bonding (e.g., between the 2-methanol's OH group and the N-H or π-system of the pyrrole) and intermolecular bonding. mdpi.com In the solid state or in solution, this molecule could form dimers or larger aggregates. nih.gov For instance, a common motif involves two pyrrole molecules forming a cyclic dimer through two N-H···O hydrogen bonds with the oxygen of the methanol group acting as the acceptor. mdpi.commdpi.com
Computational analysis provides key metrics for these interactions:
Interaction Energy: The strength of the hydrogen bond can be calculated, often with corrections for basis set superposition error (BSSE).
Geometry: The calculations yield precise bond lengths and angles for the hydrogen bond (e.g., the D–H···A distance and angle, where D is the donor and A is the acceptor).
Spectroscopic Shifts: The formation of a hydrogen bond causes a characteristic red shift in the stretching frequency of the donor group (N-H or O-H), which can be predicted computationally. researchgate.net
Academic Research on Derivatives and Analogs of 1h Pyrrole 2 Methanol, 4 Methyl 3 Phenyl
Principles for the Rational Design of Novel Pyrrole (B145914) Methanol (B129727) Derivatives
The rational design of novel derivatives of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is a strategic process aimed at optimizing its properties for specific biological applications. This process involves a deep understanding of the structural features that govern the molecule's interaction with its biological target. The design of these derivatives often focuses on modifying the core pyrrole scaffold and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
A key principle in the design of these derivatives is the strategic placement of functional groups to engage in specific interactions with the target protein. For instance, the hydroxymethyl group at the 2-position of the pyrrole ring can act as a hydrogen bond donor or acceptor, a crucial feature for anchoring the molecule within a binding site. The methyl group at the 4-position and the phenyl group at the 3-position contribute to the molecule's steric bulk and lipophilicity, which can be fine-tuned to improve binding affinity and cell permeability.
Structure-based drug design is a powerful approach for the rational design of pyrrole methanol derivatives. This method utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. By identifying key amino acid residues in the binding pocket, medicinal chemists can design derivatives with substituents that form optimal interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, if the binding pocket contains a hydrophobic region, the phenyl group at the 3-position could be further substituted with lipophilic groups to enhance binding.
Another important aspect of rational design is the consideration of the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the core structure can significantly impact these properties. For instance, introducing polar groups can increase aqueous solubility, while blocking potential sites of metabolism can improve metabolic stability and prolong the molecule's duration of action. The strategic modification of the 4-methyl-3-phenyl-1H-pyrrole-2-methanol scaffold is a key strategy in the development of novel therapeutic agents with improved efficacy and safety profiles.
Synthetic Pathways and Comprehensive Characterization of Substituted Pyrrole-2-methanol Analogs
The synthesis of substituted pyrrole-2-methanol analogs, including 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, can be achieved through various synthetic strategies. One of the most common and versatile methods for constructing the pyrrole ring is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). For the synthesis of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, a plausible approach would involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with an amino alcohol or a protected aminomethyl group.
Another widely used method is the Hantzsch pyrrole synthesis, which involves the reaction of an α-halo ketone with a β-ketoester and an amine. This method provides a high degree of flexibility in introducing various substituents onto the pyrrole ring. More contemporary methods, such as multi-component reactions, have also emerged as powerful tools for the efficient synthesis of highly functionalized pyrroles in a single step. For instance, a three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) can provide a direct route to polysubstituted pyrroles. researchgate.net
A plausible synthetic route to 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- could start from 1-phenyl-2-methyl-1,4-pentanedione. Reaction of this diketone with a source of ammonia, such as ammonium (B1175870) acetate, would lead to the formation of the corresponding 2-methyl-3-phenyl-1H-pyrrole. Subsequent functionalization at the 5-position with a protected hydroxymethyl group, followed by formylation at the 2-position and reduction of the aldehyde, would yield the target compound.
The comprehensive characterization of the synthesized analogs is crucial to confirm their structure and purity. The primary techniques used for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the detailed molecular structure. For 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, the 1H NMR spectrum would be expected to show distinct signals for the pyrrole NH proton, the aromatic protons of the phenyl group, the pyrrole C5-proton, the methylene (B1212753) protons of the methanol group, and the methyl protons. The 13C NMR spectrum would provide information on the carbon framework of the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the pyrrole ring.
Elemental Analysis: This method provides the percentage composition of the elements (C, H, N) in the compound, which is used to confirm the empirical formula.
Table 1: Expected Spectroscopic Data for 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-
| Technique | Expected Observations |
| 1H NMR | Signals for pyrrole NH, aromatic protons (phenyl group), pyrrole C5-H, CH₂ of methanol, and CH₃ protons. |
| 13C NMR | Resonances for all unique carbon atoms, including those of the pyrrole ring, phenyl group, methanol, and methyl groups. |
| IR | Characteristic absorption bands for O-H (alcohol) and N-H (pyrrole) stretching vibrations. |
| MS (HRMS) | Accurate mass measurement to confirm the molecular formula C₁₂H₁₃NO. |
Structure-Activity Relationship (SAR) Investigations on Pyrrole-based Scaffolds (General Mechanistic Studies)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrrole-based scaffolds, including derivatives of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, SAR investigations provide critical insights for optimizing their therapeutic potential. These studies typically involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity.
General SAR findings for pyrrole-based compounds have highlighted the importance of the substituents at various positions on the pyrrole ring. For instance, the nature of the substituent at the 3-position can significantly impact activity. In many cases, an aromatic group, such as the phenyl group in 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, is crucial for potent biological effects, likely due to its ability to engage in hydrophobic or π-stacking interactions with the target protein.
The substituents on the phenyl ring itself can also be varied to probe the electronic and steric requirements of the binding site. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the phenyl ring and influence its interaction with the target.
The group at the 2-position of the pyrrole ring is another key determinant of activity. The hydroxymethyl group in 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- can participate in hydrogen bonding, which is often a critical interaction for high-affinity binding. The length and nature of the substituent at this position can be modified to optimize these interactions.
Table 2: General Structure-Activity Relationships for Substituted Pyrroles
| Position of Substitution | Nature of Substituent | General Effect on Activity |
| 1-Position (N-H) | Alkyl, Aryl, Acyl | Can modulate metabolic stability and receptor interaction. |
| 2-Position | Hydrogen bond donors/acceptors (e.g., -CH₂OH) | Often crucial for anchoring to the target protein. |
| 3-Position | Aromatic/Heteroaromatic rings (e.g., Phenyl) | Important for hydrophobic and π-stacking interactions. |
| 4-Position | Small alkyl groups (e.g., Methyl) | Can influence conformation and lipophilicity. |
| 5-Position | Various substituents | Can be modified to fine-tune activity and selectivity. |
These general SAR principles provide a framework for the rational design of more potent and selective analogs of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-.
Isosteric Modifications of the Pyrrole Ring for Modulated Properties (e.g., Azaborole Substitutions)
Isosteric modification is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar steric and electronic properties. This approach is often used to improve the physicochemical and pharmacological properties of a molecule. In the context of pyrrole-based compounds, the pyrrole ring itself can be subjected to isosteric replacement to modulate its properties.
These studies have shown that the position of the boron and nitrogen atoms within the ring has a profound effect on the electronic distribution and stability of the resulting azaborole. For instance, the mono-NB unit substituted group of isosteric NB pyrrole has four isosteres. nih.gov The relative stability of these isosteres can be predicted computationally, providing guidance for synthetic efforts. nih.gov
The replacement of a C-C unit with a B-N unit in the pyrrole ring of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- could lead to novel analogs with altered properties. For example, the introduction of a boron atom could create a Lewis acidic site, potentially leading to new interactions with biological targets. Furthermore, the change in the electronic nature of the ring could affect its metabolic stability and pharmacokinetic profile.
Table 3: Comparison of Properties between Pyrrole and a Hypothetical Azaborole Isostere
| Property | Pyrrole Ring | Azaborole Ring |
| Composition | C₄H₅N | C₂H₅BN₂ (example) |
| Aromaticity | Aromatic | Can be aromatic, but generally less so than pyrrole. nih.gov |
| Electronic Nature | Electron-rich | Can have both electron-rich and electron-deficient centers. |
| Potential for H-bonding | N-H donor | Can have N-H donors and B as a Lewis acid acceptor. |
| Metabolic Stability | Susceptible to oxidation | Potentially altered metabolic pathways. |
The rational design and synthesis of azaborole isosteres of biologically active pyrroles represent a promising avenue for the discovery of new therapeutic agents with improved properties.
Advanced Applications of 1h Pyrrole 2 Methanol, 4 Methyl 3 Phenyl and Pyrrole Based Scaffolds in Chemical Science
Utility as Versatile Building Blocks in Complex Organic Synthesis
Substituted pyrroles are highly valued as versatile synthons in the construction of complex molecular architectures. nih.govresearchgate.net The specific arrangement of substituents in 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- provides multiple reactive sites, making it a valuable building block for creating more intricate molecules.
The core utility of this compound in synthesis stems from its distinct functional groups:
The Pyrrole (B145914) Ring: The aromatic core can undergo various transformations, including electrophilic substitution, N-alkylation/arylation, and metal-catalyzed cross-coupling reactions to introduce further complexity.
The 2-Methanol Group (-CH₂OH): This primary alcohol is a key functional handle. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for a multitude of other functional groups. It can also participate in etherification or esterification reactions to link the pyrrole core to other molecular fragments.
The 3-Phenyl Group (-C₆H₅): The phenyl substituent significantly influences the electronic properties and steric environment of the pyrrole ring. It can be functionalized further through electrophilic aromatic substitution on the phenyl ring itself.
The 4-Methyl Group (-CH₃): This group provides steric bulk and electronically modifies the pyrrole ring, influencing its reactivity and the properties of any derived materials.
The synthesis of multi-substituted pyrroles often relies on multi-component reactions or cycloaddition processes, such as the Van Leusen pyrrole synthesis, which allows for the controlled assembly of highly functionalized pyrrole rings. researchgate.netmdpi.com The presence of the methanol (B129727) group on a pre-formed pyrrole, as in the target compound, offers a strategic advantage, allowing for post-synthesis modifications without altering the core heterocyclic structure. This makes it a desirable intermediate in the synthesis of pharmaceuticals and natural product analogs. nih.govresearchgate.net
| Functional Group | Potential Synthetic Transformations | Application |
|---|---|---|
| 2-Methanol (-CH₂OH) | Oxidation (to aldehyde/acid), Etherification, Esterification, Halogenation | Provides a reactive site for chain extension and linkage to other molecules. |
| Pyrrole N-H | Alkylation, Acylation, Arylation | Allows for modification of solubility and electronic properties. |
| Pyrrole Ring C-H | Electrophilic Substitution, Metal-catalyzed Cross-Coupling | Enables further functionalization of the heterocyclic core. |
| 3-Phenyl Ring C-H | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Permits fine-tuning of the molecule's electronic and steric properties. |
Research into Catalysis (as Ligands, Catalytic Species, or in Catalytic Systems)
Pyrrole-based scaffolds are extensively used in coordination chemistry and catalysis, where they serve as ligands for a wide range of transition metals. juit.ac.in The nitrogen atom of the pyrrole ring can act as a potent donor, and when incorporated into a larger ligand framework, can stabilize various oxidation states of a metal center. acs.org
The structure of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is well-suited for ligand design. It can be incorporated into multidentate "pincer" ligands, which are known for their ability to confer high stability and unique reactivity to metal complexes. acs.orgacs.org For instance, PNP-type pincer ligands with a central pyrrole unit have been successfully used to support iron and iridium complexes active in catalytic transformations. acs.orgacs.org
The 2-methanol group offers an additional point of interest for catalysis. It can:
Act as a Hemilabile Arm: The oxygen atom of the methanol group can coordinate to the metal center, but this bond can be reversibly broken to open up a coordination site for a substrate molecule during a catalytic cycle.
Serve as an Anchor Point: The hydroxyl group can be used to immobilize the catalytic complex onto a solid support, facilitating catalyst separation and recycling.
Be Modified into a Different Donor Group: The methanol can be chemically transformed into other coordinating groups (e.g., a phosphine (B1218219) or an amine) to create novel multidentate ligands. researchgate.netbeilstein-journals.org
The phenyl and methyl substituents would play a crucial role in defining the steric pocket around the metal center, influencing the selectivity of the catalyst.
Contributions to Materials Science and Organic Electronics
Pyrrole-containing materials are at the forefront of research in organic electronics due to their excellent semiconducting properties. researchgate.net The π-electron-rich nature of the pyrrole ring facilitates charge transport, making it a key building block for organic semiconductors. acs.org These materials are being developed for a range of applications, including transistors, solar cells, and light-emitting diodes. acs.orgmorressier.com
Polymers and small molecules derived from substituted pyrroles are actively investigated for use in optoelectronic devices. morressier.com The electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, can be precisely tuned by altering the substituents on the pyrrole ring. researchgate.netscispace.com
1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, as a monomer, could be polymerized (for instance, through electropolymerization or cross-coupling reactions after functionalizing the N-H and methanol groups) to create a conjugated polymer. In such a material:
The pyrrole core would form the backbone of the conjugated system.
The 3-phenyl group would extend the π-conjugation, which typically leads to a smaller band gap and a red-shift in light absorption, a desirable feature for organic solar cells. kennesaw.edu
The 4-methyl group would enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing techniques used to fabricate thin-film devices. nih.gov
The 2-methanol group could be used to modify the polymer's properties post-polymerization or to influence its morphology and packing in the solid state through hydrogen bonding.
Derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles, which share structural similarities, have shown significant promise as tunable optoelectronic compounds. kennesaw.edu This highlights the potential of molecules like 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- as building blocks for the next generation of organic electronic materials.
Porphyrins and related macrocycles are intensely colored compounds with critical roles in nature (e.g., heme and chlorophyll) and technology (e.g., as dyes, catalysts, and photosensitizers). The synthesis of these macrocycles fundamentally relies on the condensation of pyrrole units. researchgate.netcuny.edu The properties of the final porphyrin are dictated by the substituents at its periphery.
1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- is a highly valuable precursor for the synthesis of specifically designed porphyrins. The standard methods for porphyrin synthesis involve the acid-catalyzed condensation of a pyrrole with an aldehyde. acs.orgnih.gov The 2-methanol group in the target compound can be readily oxidized to the corresponding 2-carbaldehyde (an aldehyde group). This aldehyde-functionalized pyrrole can then be reacted with itself or with other pyrrole derivatives to construct complex porphyrin structures in a controlled manner.
Using this building block, one could synthesize a trans-A₂B₂-type porphyrin, where the A and B meso-substituents are different. For example, condensation of the aldehyde derived from 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- with a dipyrromethane could yield a porphyrin with two meso-substituents derived from the aldehyde and two from the dipyrromethane. nih.gov The peripheral methyl and phenyl groups would remain on the β-positions of the pyrrole units within the porphyrin macrocycle, influencing its solubility, aggregation behavior, and electronic absorption spectrum.
Potential in Agrochemical Development
The pyrrole scaffold is a common feature in molecules with a wide spectrum of biological activities. researchgate.netmdpi.com Many natural and synthetic pyrrole derivatives have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This proven bioactivity has led researchers to explore their potential in the field of agrochemicals for crop protection.
Several pyrrole-based compounds have been investigated as potential insecticides, fungicides, and herbicides. For example, certain synthetic pyrrole derivatives have been shown to have insecticidal activity against significant agricultural pests like the cotton leafworm (Spodoptera littoralis). nih.gov The mechanism of action often involves the disruption of vital biological processes in the target organism.
Future Research Directions and Translational Perspectives for 1h Pyrrole 2 Methanol, 4 Methyl 3 Phenyl
Development of Novel Synthetic Routes with Enhanced Atom Economy, Efficiency, and Sustainability
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses providing fundamental access to the pyrrole (B145914) core. wikipedia.org However, future research concerning 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- should prioritize the development of more advanced and sustainable synthetic methodologies. The focus will be on improving atom economy, reducing waste, and employing environmentally benign reaction conditions.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single step can dramatically increase efficiency. researchgate.net An MCR approach could potentially assemble the substituted pyrrole core from simpler, commercially available precursors.
Catalytic C-H Activation: Direct functionalization of the pyrrole or phenyl rings through transition-metal-catalyzed C-H activation would represent a highly efficient route for creating derivatives, avoiding the need for pre-functionalized starting materials.
Green Chemistry Principles: Future synthetic routes should incorporate green solvents, catalytic systems (including biocatalysis), and energy-efficient methods like microwave-assisted synthesis to minimize the environmental impact. ingentaconnect.comeurekaselect.com
| Approach | Description | Advantages for Future Synthesis | Challenges |
|---|---|---|---|
| Classical Methods (e.g., Paal-Knorr) | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). researchgate.net | Reliable and well-understood for basic scaffolds. | Often requires harsh conditions and generates stoichiometric waste. |
| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants. researchgate.net | High atom economy, operational simplicity, rapid library generation. | Requires significant optimization to find compatible reactants and conditions. |
| Flow Chemistry | Continuous synthesis in a microreactor system. syrris.com | Enhanced safety, precise control over reaction parameters, easy scalability. syrris.com | Initial setup costs, potential for channel clogging. |
| Photochemical Synthesis | Using light to drive reactions, such as additions to the pyrrole ring. orgsyn.org | Can access unique reactivity patterns not achievable with thermal methods. orgsyn.org | Requires specialized equipment, potential for side reactions. |
Targeted Design of Derivatives for Specific Biological Pathways and Mechanistic Exploration
Pyrrole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.net The core structure of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- serves as an excellent starting point for a targeted drug discovery program. Future work should focus on creating a library of analogues to probe structure-activity relationships (SAR).
Potential strategies include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) onto the 3-phenyl ring to modulate electronic properties and interactions with biological targets.
Functionalization of the Methanol (B129727) Group: Esterification or etherification of the 2-methanol group could improve pharmacokinetic properties or introduce new binding interactions. Oxidation to the corresponding aldehyde or carboxylic acid would provide handles for further derivatization, such as amide coupling. orgsyn.org
Variation of the 4-Methyl Group: Replacing the methyl group with other alkyl or functional groups could probe steric tolerance within a target's binding site.
| Derivative Class | Modification Strategy | Potential Biological Target/Application | Rationale Based on Existing Pyrrole Research |
|---|---|---|---|
| Substituted Phenyl Analogues | Introduction of electron-withdrawing/donating groups on the 3-phenyl ring. | Tubulin Polymerization Inhibitors (Anticancer) | Certain phenylpyrrole scaffolds show potent tubulin inhibition. nih.gov |
| Carboxamide Derivatives | Oxidation of the 2-methanol to a carboxylic acid, followed by amide coupling. | Kinase Inhibitors (Anticancer) | Pyrrole-3-carboxamides have been developed as CB1 inverse agonists and other enzyme inhibitors. syrris.com |
| Ester Prodrugs | Esterification of the 2-methanol group. | Improved Bioavailability | Esterification is a common strategy to create prodrugs with enhanced cell permeability. |
Exploration of Supramolecular Assemblies and Advanced Material Applications
The planar, aromatic nature of the pyrrole and phenyl rings in 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- makes it an attractive building block for supramolecular chemistry and materials science. The presence of both a hydrogen-bond donor (N-H) and acceptor/donor (O-H) provides opportunities for creating ordered structures.
Future research in this area could explore:
Crystal Engineering: Investigating the single-crystal structure of the parent compound and its derivatives to understand the dominant intermolecular interactions, such as π-π stacking and hydrogen bonding.
Self-Assembled Monolayers (SAMs): Modifying the methanol group to include a thiol or silane (B1218182) anchor could allow for the formation of SAMs on gold or silica (B1680970) surfaces, respectively, with potential applications in molecular electronics or sensor technology.
Conducting Polymers: While pyrrole itself is a precursor to conducting polymers, the bulky substituents on this derivative might hinder the necessary polymerization. However, copolymerization with other monomers could lead to new materials with tailored electronic and physical properties. The study of π-extended aromatic systems is crucial for designing novel materials. acs.org
Advancement of Computational Modeling for Predictive Chemical Research
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and guiding experimental design. Applying these methods to 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- and its derivatives can save significant time and resources.
Key computational approaches to be employed include:
Density Functional Theory (DFT): To calculate electronic properties, molecular orbital energies (HOMO/LUMO), and predict spectroscopic data (NMR, IR) to aid in characterization.
Molecular Docking: To screen virtual libraries of derivatives against the 3D structures of known biological targets (e.g., enzyme active sites) to prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of the synthesized derivatives with their measured biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure and reactivity. | Electron density maps, HOMO-LUMO gap, reaction mechanism energetics. |
| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity scores, visualization of key interactions (H-bonds, π-stacking). |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule in a biological environment. | Stability of ligand-protein complexes, conformational changes over time. |
Integration with Emerging Technologies in Synthetic and Medicinal Chemistry Research
To remain at the forefront of chemical research, the study of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- should be integrated with cutting-edge technologies that are revolutionizing the field.
Automated Synthesis and High-Throughput Screening (HTS): Using automated platforms to synthesize libraries of derivatives in parallel, followed by HTS to rapidly evaluate their biological activity against a panel of targets.
Continuous Flow Chemistry: Employing microreactor technology for the synthesis of the target compound and its derivatives. syrris.com This approach offers superior control over reaction conditions, improved safety for hazardous reactions, and facile scalability. syrris.com
Machine Learning (ML) and Artificial Intelligence (AI): Utilizing AI algorithms to analyze SAR data, predict the properties of novel derivatives, and propose new synthetic targets, thereby creating a closed loop of design, synthesis, and testing that is more efficient than traditional approaches.
By systematically pursuing these research avenues, the scientific community can fully elucidate the chemical, biological, and material properties of 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, potentially leading to the development of new therapeutics, functional materials, and a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.
Q & A
Q. What are the standard synthetic routes for 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions. A common method involves refluxing precursors like 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol . Optimization may include adjusting reaction time, temperature, or stoichiometry. For example, Kröhnke’s reaction conditions (ammonium acetate, acetic acid) have been used to synthesize analogous pyrrole derivatives, highlighting the importance of acid catalysis and solvent selection . Yield improvements often require iterative testing of purification methods, such as column chromatography or solvent recrystallization.
Q. How is 1H-Pyrrole-2-methanol, 4-methyl-3-phenyl- characterized structurally?
Structural confirmation relies on spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for verifying molecular structure . Single-crystal X-ray diffraction (SCXRD) provides definitive proof, as seen in related pyrrole derivatives where crystal structures were resolved using SHELXL for refinement . Key parameters include bond lengths, angles, and torsion angles, which are compared to density functional theory (DFT) calculations for validation .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation byproducts). For instance, residual chloranil or intermediates may persist if reaction times are insufficient . Purification via repeated washing (e.g., 5% NaOH) and recrystallization helps remove polar impurities. Advanced methods like High-Performance Liquid Chromatography (HPLC) or preparative thin-layer chromatography (TLC) may resolve non-polar contaminants . Purity is confirmed using melting point analysis and chromatographic retention times.
Advanced Research Questions
Q. What computational tools and workflows are recommended for crystallographic refinement of this compound?
The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . For validation, the PLATON tool checks for missed symmetry, voids, and hydrogen-bonding patterns, ensuring compliance with IUCr standards . Advanced users may integrate DFT-optimized geometries (e.g., Gaussian09) with experimental data to resolve discrepancies in bond lengths or angles .
Q. How can hydrogen-bonding networks be systematically analyzed in crystalline forms of this compound?
Graph-set analysis, as proposed by Etter, is the gold standard for categorizing hydrogen-bonding motifs (e.g., chains, rings). For pyrrole derivatives, donor-acceptor distances (e.g., O–H⋯O/N) and angles are measured using crystallographic software. Studies on analogous compounds reveal that substituents like phenyl groups influence packing via π-π interactions, which can be visualized using Mercury or CrystalExplorer . Hydrogen-bond propensity calculations (e.g., with HSPy) predict stable polymorphs by quantifying interaction probabilities .
Q. What strategies are employed to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility or solvent effects. For example, dynamic NMR can detect rotamers in solution, while SCXRD captures the lowest-energy conformation . If NMR signals suggest multiple species but SCXRD shows a single crystal form, variable-temperature studies or solvate screening may clarify the ambiguity . Cross-validation with IR spectroscopy and computational simulations (e.g., molecular dynamics) further resolves such contradictions.
Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications of this compound?
SAR studies involve synthesizing derivatives with varied substituents (e.g., halogenation at the phenyl ring, methyl group replacement) and testing against bacterial/fungal strains. For example, 4-aryl-2,6-dicoumarinyl pyridines showed enhanced activity when electron-withdrawing groups were introduced . Biological assays (MIC, zone of inhibition) combined with molecular docking (e.g., AutoDock Vina) identify key interactions with target enzymes (e.g., DNA gyrase). Toxicity and selectivity are assessed via mammalian cell viability assays .
Methodological Best Practices
- Crystallographic Data Validation : Always check for ADDSYM alerts in PLATON to detect missed symmetry and validate hydrogen-atom positions using SHELXL’s HFIX command .
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., degassing solvents, inert atmosphere) to mitigate variability, especially for air-sensitive intermediates .
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full metadata (e.g., refinement parameters, residual electron density maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
